![molecular formula C28H30N8O2S2 B2493389 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 674816-33-2](/img/no-structure.png)

8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

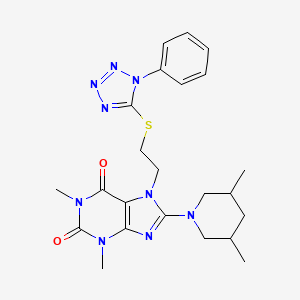

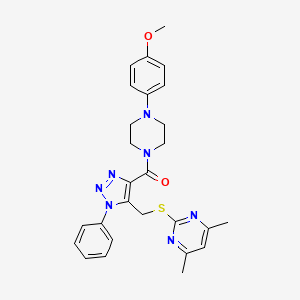

The synthesis of compounds similar to the one typically involves multiple steps, including the condensation of different heterocyclic scaffolds. A relevant example is the synthetic access to new purineselenyl and thiadiazol derivatives, where compounds are synthesized through reactions involving benzyl, dimethylpurine diones, and thiadiazol derivatives, elucidated by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry (Gobouri, 2020). These methods underline the complexity and the precision required in synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of complex purine derivatives is often determined using advanced spectroscopic techniques. The structure elucidation involves detailed analysis through 1H-NMR, 13C-NMR, and MS spectrometry, which helps in confirming the presence of specific substituents and the overall framework of the molecule (Gobouri, 2020). This rigorous analysis is crucial for understanding the compound's potential interactions and reactivity.

Scientific Research Applications

Synthesis and Biological Activity

One area of application involves the synthesis of novel compounds and evaluating their biological activities. For example, a study on substituted pyridines and purines containing 2,4-thiazolidinedione explores these compounds' effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activity, highlighting their potential for further pharmacological studies (Kim et al., 2004).

Pharmacological Evaluation

Another study focused on the design of new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for serotonin receptors. These compounds were evaluated for their antidepressant and anxiolytic properties, demonstrating the chemical diversification's impact on purine-2,6-dione derivatives (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Research also extends into the analgesic and anti-inflammatory properties of purine derivatives. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties showed significant analgesic activity, indicating these compounds as a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antiviral and Anticancer Activities

Additionally, research on diketopiperazine derivatives from marine-derived actinomycetes revealed compounds with modest antiviral activity against the influenza A virus, underscoring the potential of these compounds in antiviral research (Wang et al., 2013). Another study on the synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity highlighted the potential of these compounds against human cancer cell lines, pointing to the importance of chemical modifications for enhancing biological activities (El-Naem et al., 2003).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a benzhydrylpiperazine derivative with a purine derivative, followed by the introduction of a thiol group and a methyl group. The final compound is obtained by the reaction of the resulting intermediate with a thiadiazole derivative.", "Starting Materials": [ "4-benzhydrylpiperazine", "7-bromo-3-methylpurine-2,6-dione", "2-mercaptoethylamine", "5-methyl-1,3,4-thiadiazole-2-thiol" ], "Reaction": [ "Step 1: Coupling of 4-benzhydrylpiperazine with 7-bromo-3-methylpurine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the intermediate product.", "Step 2: Introduction of a thiol group by reacting the intermediate product with 2-mercaptoethylamine in the presence of a base such as triethylamine (TEA) to obtain the thiolated intermediate.", "Step 3: Introduction of a methyl group by reacting the thiolated intermediate with methyl iodide in the presence of a base such as potassium carbonate (K2CO3) to obtain the methylated intermediate.", "Step 4: Final coupling of the methylated intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as DCC and a catalyst such as DMAP to obtain the final product." ] } | |

CAS RN |

674816-33-2 |

Molecular Formula |

C28H30N8O2S2 |

Molecular Weight |

574.72 |

IUPAC Name |

8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |

InChI |

InChI=1S/C28H30N8O2S2/c1-19-31-32-28(40-19)39-18-17-36-23-24(33(2)27(38)30-25(23)37)29-26(36)35-15-13-34(14-16-35)22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,13-18H2,1-2H3,(H,30,37,38) |

InChI Key |

YFZJCJRBBQTLED-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)NC3=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)

![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)

![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)